molecular formula C6H4N8O4 B15011060 1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis- CAS No. 147085-15-2

1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis-

Cat. No.: B15011060
CAS No.: 147085-15-2
M. Wt: 252.15 g/mol
InChI Key: KDKCQOGAMSFYGS-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- is a complex heterocyclic compound that belongs to the family of oxadiazoles These compounds are known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- typically involves the reaction of 3,4-diaminofurazan with appropriate reagents to form the desired heterocyclic system. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- stands out due to its dual ring structure, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from materials science to pharmaceuticals .

Properties

CAS No.

147085-15-2

Molecular Formula

C6H4N8O4

Molecular Weight

252.15 g/mol

IUPAC Name

4-[6-(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazin-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H4N8O4/c7-3-1(9-17-11-3)5-13-16-6(14-15-5)2-4(8)12-18-10-2/h(H2,7,11)(H2,8,12)

InChI Key

KDKCQOGAMSFYGS-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C2=NOC(=NO2)C3=NON=C3N

Origin of Product

United States

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